molecular formula C19H18N4O3 B11316664 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11316664
M. Wt: 350.4 g/mol
InChI Key: SOCJAXITBWQDDH-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the triazine ring. The final step involves the acylation of the triazine derivative with 4-methylphenylacetyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced to form a dihydrotriazine derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-oxazole
  • 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-13-3-7-15(8-4-13)21-18(24)12-23-19(25)22-17(11-20-23)14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

SOCJAXITBWQDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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